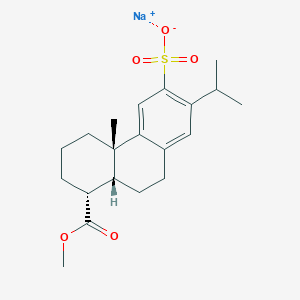
sodium (4bS,8R,8aR)-8-(methoxycarbonyl)-4b-methyl-2-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate is a complex organic compound with a unique structure It is characterized by its octahydrophenanthrene core, which is substituted with various functional groups, including a carboxylic acid, a sulfonate, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Octahydrophenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions to form the core structure.
Functional Group Introduction:
Final Conversion to Sodium Salt: The final step involves converting the compound to its sodium salt form, typically through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Sodium (4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which sodium (4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Sodium (4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-(propan-2-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-3-sulfonate can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C20H27NaO5S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
sodium;(4bS,8R,8aR)-8-methoxycarbonyl-4b-methyl-2-propan-2-yl-6,7,8,8a,9,10-hexahydro-5H-phenanthrene-3-sulfonate |
InChI |
InChI=1S/C20H28O5S.Na/c1-12(2)15-10-13-7-8-16-14(19(21)25-4)6-5-9-20(16,3)17(13)11-18(15)26(22,23)24;/h10-12,14,16H,5-9H2,1-4H3,(H,22,23,24);/q;+1/p-1/t14-,16-,20+;/m1./s1 |
Clave InChI |
DLLSVBYUEOUNEE-XLTSPECSSA-M |
SMILES isomérico |
CC(C)C1=C(C=C2C(=C1)CC[C@H]3[C@@]2(CCC[C@H]3C(=O)OC)C)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3C(=O)OC)C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
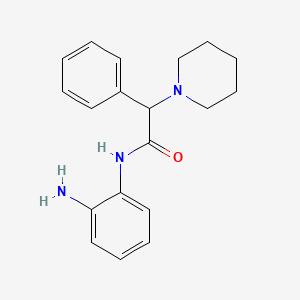
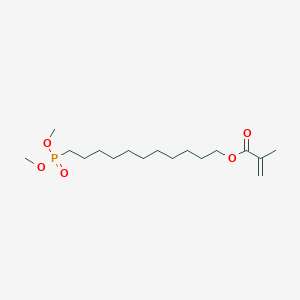
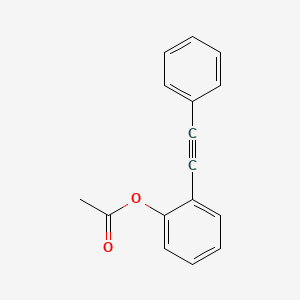
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
![3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)
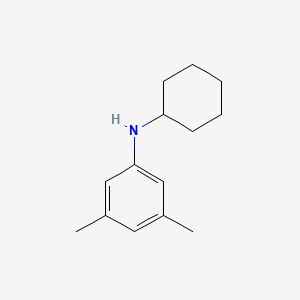
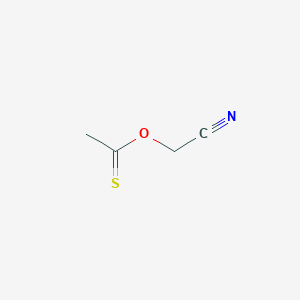
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14112270.png)
